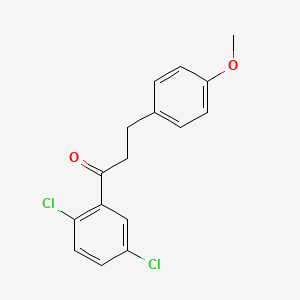

2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Description

Molecular Geometry and Crystallographic Analysis

The molecular architecture of this compound is fundamentally defined by its propiophenone backbone with strategic halogen and methoxy substitutions. The compound adopts a structure where the carbonyl group serves as the central connecting unit between two aromatic systems: a 2,5-dichlorophenyl ring and a 4-methoxyphenyl ring. The three-carbon aliphatic chain linking these aromatic moieties creates a flexible bridge that allows for conformational variations while maintaining the overall molecular integrity.

Crystallographic studies of related propiophenone derivatives provide valuable insights into the preferred geometric arrangements of such systems. The propiophenone unit typically exhibits bond lengths consistent with partial double-bond character in the carbon-carbon bonds adjacent to the carbonyl group, reflecting the extended conjugation system. The carbonyl carbon-oxygen bond length generally measures approximately 1.22-1.24 Angstroms, characteristic of ketone functionality, while the aromatic carbon-carbon bonds maintain their typical values of 1.37-1.40 Angstroms.

The spatial arrangement of the substituents plays a crucial role in determining the overall molecular conformation. The 2,5-dichloro substitution pattern on one aromatic ring creates significant steric interactions that influence the rotational freedom around the carbon-carbon bonds connecting the aromatic systems to the propyl chain. These steric constraints, combined with electronic effects, establish preferred conformational states that minimize energy while optimizing intermolecular interactions in the solid state.

Table 1: Fundamental Molecular Parameters of this compound

Electronic Structure and Resonance Effects

The electronic structure of this compound is characterized by extensive conjugation between the aromatic rings and the carbonyl functionality, creating a delocalized pi-electron system that significantly influences the compound's chemical properties. The methoxy group at the para position of one aromatic ring acts as an electron-donating substituent through resonance effects, pushing electron density toward the aromatic system and subsequently affecting the electron distribution throughout the entire molecular framework.

The resonance contribution of the methoxy group involves the lone pair electrons on the oxygen atom participating in the aromatic pi-system, creating partial double-bond character in the carbon-oxygen bond and increasing electron density at the ortho and para positions of the substituted ring. This electron donation enhances the nucleophilic character of the aromatic ring and influences the reactivity patterns of the compound. The extended conjugation system also affects the carbonyl group, potentially reducing its electrophilic character compared to non-conjugated ketones.

Conversely, the dichloro substitution pattern on the opposite aromatic ring introduces strong electron-withdrawing inductive effects that counterbalance the electron-donating properties of the methoxy group. The chlorine atoms, being highly electronegative, withdraw electron density from the aromatic system through sigma-bond polarization, creating an electron-deficient aromatic ring. This electronic asymmetry between the two aromatic systems creates a unique electronic environment that can be exploited in various chemical transformations.

The carbonyl group itself participates in the overall electronic structure through its ability to accept electron density from the adjacent aromatic systems while simultaneously serving as an electron-withdrawing group. This dual role creates a complex electronic landscape where the electron distribution is modulated by the competing effects of the various substituents, resulting in distinctive chemical behavior that differs from simpler propiophenone derivatives.

Steric and Electronic Influences of Substituents

The substituent pattern in this compound creates a sophisticated interplay between steric and electronic effects that governs the compound's three-dimensional structure and chemical reactivity. The 2,5-dichloro substitution pattern generates significant steric bulk around the aromatic ring, with the chlorine atoms at the ortho and meta positions relative to the propiophenone linkage creating substantial spatial demands. This steric congestion influences the rotational barriers around the carbon-carbon bonds connecting the aromatic ring to the propyl chain, potentially restricting conformational flexibility and favoring specific molecular orientations.

The electronic influence of the chlorine substituents extends beyond simple inductive withdrawal effects. The 2,5-positioning creates a unique electronic environment where the ortho chlorine atom can participate in intramolecular interactions with the carbonyl oxygen, potentially stabilizing certain conformations through weak electrostatic attractions. The meta chlorine atom primarily exerts its influence through inductive effects, reducing electron density throughout the aromatic system and affecting the overall reactivity profile of the compound.

On the opposing aromatic ring, the para-methoxy substituent provides both electronic and steric considerations. The methoxy group, while relatively small compared to the chlorine atoms, introduces conformational preferences due to its ability to rotate around the carbon-oxygen bond connecting it to the aromatic ring. The electronic donation from the methoxy group creates an electron-rich aromatic system that contrasts sharply with the electron-deficient dichlorinated ring, establishing a molecular dipole that influences intermolecular interactions and crystal packing arrangements.

The combination of these steric and electronic factors results in a compound with distinctly asymmetric properties. The electron-rich methoxyphenyl portion exhibits enhanced nucleophilic character, making it susceptible to electrophilic attack, while the dichlorophenyl portion shows reduced electron density and increased electrophilic character. This electronic asymmetry, coupled with the steric constraints imposed by the substituents, creates unique opportunities for selective chemical transformations and specific molecular recognition events.

Table 2: Substituent Effects Analysis

| Substituent | Position | Electronic Effect | Steric Impact | Resonance Contribution |

|---|---|---|---|---|

| Chlorine | 2' | Electron-withdrawing (inductive) | High steric bulk | Minimal |

| Chlorine | 5' | Electron-withdrawing (inductive) | Moderate steric bulk | Minimal |

| Methoxy | 4 | Electron-donating (resonance) | Low steric bulk | Significant |

| Carbonyl | Central | Electron-withdrawing | Planar geometry | Extensive conjugation |

Comparative Analysis with Structural Analogues

The structural characteristics of this compound can be better understood through comparison with related compounds in the propiophenone family. The 3',4'-dichloropropiophenone variant, which differs in the positioning of the chlorine substituents, provides insights into the impact of halogen substitution patterns on molecular properties. The 3',4'-dichloro isomer exhibits different electronic characteristics due to the meta,para-positioning of the chlorine atoms, which creates distinct steric environments and electronic distributions compared to the 2',5'-substitution pattern.

Comparison with 2',4'-dimethyl-3-(4-methoxyphenyl)propiophenone reveals the significant impact of halogen versus alkyl substitution. The dimethyl derivative possesses electron-donating methyl groups that enhance electron density throughout the aromatic system, contrasting with the electron-withdrawing nature of the chlorine substituents in the target compound. This fundamental difference in electronic character leads to altered reactivity patterns and different physical properties between these structural analogues.

The examination of 3',4'-dichloro-3-(2-methoxyphenyl)propiophenone provides insights into the effects of methoxy group positioning. The ortho-methoxy substitution in this analogue creates different steric interactions and electronic effects compared to the para-positioning in the target compound. The ortho-methoxy group can participate in intramolecular hydrogen bonding or coordination interactions, potentially stabilizing specific conformations that are not available to the para-substituted variant.

Structural studies of related chalcone derivatives, such as those containing dichloro and methoxy substituents, demonstrate the influence of the carbonyl position and alkyl chain length on molecular geometry. These compounds exhibit varying degrees of planarity and different intermolecular interaction patterns, highlighting the sensitivity of molecular structure to seemingly minor structural modifications. The propiophenone framework in the target compound provides additional conformational flexibility compared to simpler chalcone systems, allowing for more diverse three-dimensional arrangements.

Table 3: Structural Comparison with Analogous Compounds

| Compound | Molecular Formula | Key Structural Differences | Electronic Character |

|---|---|---|---|

| This compound | C₁₆H₁₄Cl₂O₂ | 2,5-dichloro, para-methoxy | Mixed electronic character |

| 3',4'-Dichloropropiophenone | C₉H₈Cl₂O | 3,4-dichloro, no methoxy | Electron-deficient |

| 2',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone | C₁₈H₂₀O₂ | Dimethyl instead of dichloro | Electron-rich |

| 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone | C₁₆H₁₄Cl₂O₂ | Same substitution, ortho-methoxy | Altered electronic distribution |

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-10-12(17)5-8-15(14)18/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGAWXRPXYAAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644293 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-28-8 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

The reaction typically proceeds as follows:

- Reactants :

- 2,5-Dichlorobenzoyl chloride

- 4-Methoxyacetophenone

- Catalyst : Aluminum chloride (AlCl₃)

- Solvent : Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

$$

\text{C₆H₃Cl₂COCl} + \text{C₆H₄(OCH₃)CH₃} \xrightarrow{\text{AlCl₃}} \text{C₁₆H₁₄Cl₂O₂}

$$

Reaction Conditions

- Temperature : The reaction is conducted at low temperatures (0–5°C) to prevent side reactions.

- Duration : Typically, the reaction lasts for 2–4 hours.

- Workup : The reaction mixture is quenched with ice-cold water and extracted with an organic solvent like ethyl acetate.

Yield and Purity

- Yield : Approximately 70–85% depending on the reaction conditions.

- Purity : The crude product may require recrystallization from ethanol or hexane to achieve high purity.

Grignard Reaction Method

This method involves the use of a Grignard reagent to introduce the desired propiophenone structure.

Reaction Scheme

- Reactants :

- 2,5-Dichlorobenzoyl chloride

- Phenylmagnesium bromide (Grignard reagent)

- Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF)

$$

\text{C₆H₃Cl₂COCl} + \text{C₆H₅MgBr} \xrightarrow{\text{THF}} \text{C₁₆H₁₄Cl₂O₂}

$$

Reaction Conditions

- Temperature : The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon).

- Quenching : The reaction is quenched with dilute HCl to neutralize excess Grignard reagent.

Advantages

- High selectivity for the desired product.

- Avoids the use of strong Lewis acids like AlCl₃.

Industrial Continuous Flow Synthesis

In industrial settings, continuous flow reactors are employed to optimize the synthesis process for higher efficiency and yield.

Key Parameters

- Reactants : Same as in Friedel-Crafts acylation.

- Catalyst Loading : Reduced compared to batch processes.

- Temperature and Pressure : Optimized for scalability, often slightly elevated temperatures (30–50°C).

Benefits

- Enhanced control over reaction conditions.

- Reduced byproduct formation.

- Higher throughput suitable for large-scale production.

Data Table: Comparative Analysis of Preparation Methods

| Method | Reactants | Catalyst | Solvent | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,5-Dichlorobenzoyl chloride, Methoxyacetophenone | AlCl₃ | DCM or CS₂ | 70–85 | Simple setup, high yield |

| Grignard Reaction | 2,5-Dichlorobenzoyl chloride, Phenylmagnesium bromide | None | THF or Ether | ~75 | High selectivity, milder conditions |

| Industrial Continuous Flow | Same as Friedel-Crafts | AlCl₃ (reduced) | Optimized solvents | ~90 | Scalable, reduced waste |

Notes on Reaction Optimization

-

- In Friedel-Crafts acylation, aluminum chloride can be recovered and reused to minimize waste.

-

- Using greener solvents such as ethyl acetate instead of dichloromethane can reduce environmental impact.

-

- Precise temperature control prevents side reactions like over-chlorination or polymerization.

Chemical Reactions Analysis

Types of Reactions: 2’,5’-Dichloro-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution reactions.

Biology

- Biological Activity Studies : This compound is studied for its potential antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes or modulate receptor activity, which could lead to therapeutic applications.

Medicine

- Pharmaceutical Research : Ongoing studies are investigating its potential as a pharmaceutical agent. The compound's ability to affect biological pathways makes it a candidate for drug development.

Industry

- Production of Specialty Chemicals : It is utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Investigations indicate potential anti-inflammatory properties beneficial for treating inflammatory diseases.

- Neuroprotective Effects : Some studies suggest it may have neuroprotective potential, which could be relevant for neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- In Vitro Studies : Assays demonstrated that the compound can inhibit the proliferation of specific cancer cell lines. For example, significant reductions in cell viability were observed at concentrations above 50 µM.

- Animal Studies : In animal models, administration resulted in reduced tumor growth rates compared to control groups. Various doses were tested with differing efficacy based on administration route.

- Mechanistic Insights : Mechanistic studies revealed that the compound may induce apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propiophenone Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone | 2',5'-Cl; 3-(4-OCH₃-C₆H₄) | Not provided | Not provided | Not provided | Electron-donating OCH₃ group |

| 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone | 2',5'-Cl; 3-(2,3-(CH₃)₂-C₆H₃) | C₁₇H₁₆Cl₂O | 307.21 | 898793-27-6 | Steric hindrance from CH₃ groups |

| 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone | 2',5'-Cl; 3-(2-SCH₃-C₆H₄) | C₁₆H₁₂Cl₂OS | 323.24 | 898780-49-9 | Thioether group enhances lipophilicity |

| 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone | 3'-Cl,5'-F; 3-(4-SCH₃-C₆H₄) | C₁₆H₁₄ClFOS | 308.80 | 898781-63-0 | Combined halogen and thioether effects |

| 2',6'-Dichloro-3-(3-CF₃-phenyl)propiophenone | 2',6'-Cl; 3-(3-CF₃-C₆H₄) | C₁₆H₁₁Cl₂F₃O | 347.17 | 898749-89-8 | Electron-withdrawing CF₃ group |

Key Observations :

- Electron-Donating vs.

- Steric Effects : Dimethylphenyl substituents (e.g., 2,3-dimethylphenyl in CAS 898793-27-6) introduce steric hindrance, which may reduce metabolic degradation rates compared to planar methoxyphenyl groups .

Biological Activity

2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a member of the chalcone family, is characterized by its unique structure that includes chloro and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is , with a molecular weight of 288.75 g/mol.

Chemical Structure and Properties

The structural configuration of this compound enhances its reactivity and biological activity. The presence of halogen (chlorine) and methoxy groups contributes to its electrophilicity, allowing it to interact with various biological targets.

Key Properties:

- Molecular Formula:

- Molecular Weight: 288.75 g/mol

- Chalcone Derivative: Exhibits properties typical of chalcones, including potential anti-inflammatory, antimicrobial, and anticancer activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The chloro group enhances the compound's reactivity towards nucleophiles, while the methoxy group may influence solubility and binding affinity to target molecules, potentially affecting its pharmacological profile.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through in vitro assays against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program provides a framework for assessing such activities.

Table 1: In Vitro Anticancer Activity Screening Results

| Cell Line Type | Sensitivity (10 µM) | Remarks |

|---|---|---|

| Leukemia | Moderate | Most sensitive |

| Melanoma | Low | Slightly sensitive |

| Colon Cancer | Low | Slightly sensitive |

| Breast Cancer | Low | Minimal activity observed |

The compound exhibited low cytotoxicity across multiple cancer lines, with notable sensitivity observed in leukemia cell lines .

Antimicrobial Activity

Studies have also indicated that derivatives of propiophenones, including this compound, may possess antimicrobial properties. These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Case Studies

- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound had a selective effect on leukemia cells, indicating a potential therapeutic application in hematological malignancies .

- Synthesis and Characterization : Research involving the synthesis of related compounds revealed that modifications in the structure can significantly affect biological activity, highlighting the importance of structural optimization in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-methoxyphenylacetyl chloride and dichlorobenzene derivatives. Key parameters include temperature control (60–80°C), use of Lewis acids like AlCl₃ (1–1.2 equiv), and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from chlorinated byproducts . Yield optimization may require iterative adjustment of stoichiometry and reaction time.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm the structure. For electronic properties, UV-Vis spectroscopy (in acetonitrile) and cyclic voltammetry (in DMF with 0.1 M TBAPF₆) can elucidate π→π* transitions and redox behavior. Computational methods (DFT with B3LYP/6-31G*) are recommended to validate experimental data and predict reactive sites .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and skin contact due to potential respiratory and dermal toxicity. Waste must be segregated in halogenated solvent containers and disposed via certified hazardous waste services. Spill management requires neutralization with sodium bicarbonate and adsorption via vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Conduct systematic solubility tests in polar (DMSO, methanol) and nonpolar solvents (toluene, hexane) using gravimetric analysis. Control variables include temperature (25°C vs. 40°C) and agitation time. Conflicting data may arise from impurities or polymorphic forms; thus, purity verification via HPLC (C18 column, 70:30 methanol/water) is advised. Cross-reference with computational solubility parameters (Hansen solubility theory) to identify outliers .

Q. What experimental designs are suitable for studying the compound’s stability under oxidative and photolytic conditions?

- Methodological Answer : For oxidative stability, expose the compound to H₂O₂ (3% v/v) in aqueous ethanol and monitor degradation via LC-MS at 0, 24, and 48 hours. Photolytic stability requires UV irradiation (λ = 254 nm) in quartz cells, with aliquots analyzed by TLC and NMR. Include dark controls to distinguish thermal vs. light-induced degradation .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Use DFT calculations (Gaussian 09, M06-2X/def2-TZVP) to map electrostatic potential surfaces and identify electrophilic centers. Compare activation energies for NAS at the 2'-Cl vs. 5'-Cl positions. Validate predictions experimentally by reacting the compound with morpholine (1.5 equiv, K₂CO₃, DMF, 80°C) and quantifying regioselectivity via ¹H NMR integration .

Q. What strategies mitigate interference from chlorinated byproducts in HPLC analysis?

- Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile/phosphate buffer pH 3.0) and gradient elution to separate the target compound from dichlorinated impurities. Use diode-array detection (DAD) at λ = 220 nm and 254 nm to distinguish UV profiles. Confirm peak identity with spiked standards or LC-MS/MS .

Data Contradictions and Validation

- Contradiction : and describe divergent synthetic pathways (Friedel-Crafts vs. condensation). Resolution requires comparative yield/purity analysis under identical conditions.

- Validation : Cross-check spectroscopic data with NIST Chemistry WebBook entries for analogous propiophenones to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.